3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate
Description
3-(2-Methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate is a benzothiazole-derived compound featuring a methoxyethyl substituent on the nitrogen atom of the thiazole ring and a 4-methylbenzenesulfonate (tosylate) counterion. This structure combines a polar methoxyethyl group with the aromatic and heterocyclic benzothiazole core, which is often associated with biological activity, particularly in antimicrobial and antifungal contexts . The tosylate group enhances solubility and crystallinity, making the compound suitable for pharmaceutical research .
Properties
IUPAC Name |
3-(2-methoxyethyl)-1,3-benzothiazol-2-imine;4-methylbenzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS.C7H8O3S/c1-13-7-6-12-8-4-2-3-5-9(8)14-10(12)11;1-6-2-4-7(5-3-6)11(8,9)10/h2-5,11H,6-7H2,1H3;2-5H,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMLDLVAFAHUDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.COCCN1C2=CC=CC=C2SC1=N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate can be achieved through various synthetic pathways. One common method involves the condensation of substituted arylaldehyde, 2-amino-6-halo/4-methyl-benzo[d]thiazole, and 2-naphthol or 6-hydroxy quinoline in the presence of sodium chloride in water using microwave irradiation . Other synthetic routes include diazo-coupling, Knoevenagel condensation, Biginelli reaction, and one-pot multicomponent reactions .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are favored for their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or nucleophiles like amines and thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, benzothiazole derivatives have been shown to inhibit the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis . Molecular docking studies have also revealed interactions with various protein targets, providing insights into their mechanism of action .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below highlights key structural analogues and their differentiating features:
Key Differences and Implications
Polarity and Solubility :
- The methoxyethyl group in the target compound introduces moderate polarity, improving aqueous solubility compared to ethyl or methylthio substituents .
- In contrast, the methylsulfonyl group in 3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine increases acidity and polarity but may reduce bioavailability due to excessive hydrophilicity .
Electronic Effects :
Biological Activity
3-(2-Methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate is a compound belonging to the benzothiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. Benzothiazole derivatives are known for their potential therapeutic properties, including antimicrobial, antifungal, and anticancer effects. This article explores the biological activity of this specific compound, summarizing relevant research findings, mechanisms of action, and potential applications.
- Molecular Formula : C₁₉H₂₄N₂O₆S₂
- Molecular Weight : 440.5 g/mol
- CAS Number : 2034619-06-0
Synthesis
The synthesis of this compound can be achieved through various methods, including microwave-assisted reactions. A common approach involves the condensation of substituted arylaldehyde with 2-amino-6-halo/4-methyl-benzo[d]thiazole under specific reaction conditions, often leading to high yields and purity levels .
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds within this class can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .
Anticancer Activity
Recent investigations have highlighted the potential anticancer effects of this compound. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 10 | Induction of apoptosis via caspase activation |
| MCF-7 (breast cancer) | 15 | Inhibition of cell cycle progression |
| HepG2 (liver cancer) | 20 | Disruption of mitochondrial function |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. For example, it has been shown to inhibit enzymes critical for the survival of pathogens such as Mycobacterium tuberculosis by targeting DprE1, an enzyme involved in cell wall biosynthesis . Additionally, its anticancer properties may stem from its ability to interfere with signaling pathways related to cell growth and survival.
Case Studies
-
Antitumor Efficacy in Human Cell Lines
A study evaluated the antitumor efficacy of various benzothiazole derivatives, including this compound. The results indicated significant cytotoxicity against HeLa cells with an IC50 value indicating effective inhibition compared to standard chemotherapeutic agents . -
Inhibition of Bacterial Growth
Another investigation assessed the antimicrobial properties against a panel of bacterial strains. The compound demonstrated notable inhibitory activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
